molecular formula C8H7ClO3 B8775155 4'-Chloro-2,2-dihydroxyacetophenone

4'-Chloro-2,2-dihydroxyacetophenone

Cat. No.: B8775155
M. Wt: 186.59 g/mol
InChI Key: PNGIKVGACZYRGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Chloro-2,2-dihydroxyacetophenone is a substituted acetophenone of interest in organic synthesis and pharmaceutical research. This compound features chloro and hydroxy functional groups that make it a versatile building block for the development of novel chemical entities. Researchers utilize this and similar dihydroxyacetophenone derivatives as key intermediates in the synthesis of complex molecules, including potential inhibitors for various enzymes . Its structural framework is often explored for creating compounds with bioactive properties, such as antioxidants, antimicrobials, and anti-inflammatory agents . As a fine chemical intermediate, it is used in research settings to explore structure-activity relationships and in the design of functional materials . Please note that this product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

IUPAC Name

1-(4-chlorophenyl)-2,2-dihydroxyethanone

InChI

InChI=1S/C8H7ClO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,8,11-12H

InChI Key

PNGIKVGACZYRGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(O)O)Cl

Origin of Product

United States

Dihydroxyacetophenone Derivatives

Extensive research has been conducted on dihydroxyacetophenone isomers, particularly 2,4-dihydroxyacetophenone . Studies have detailed its use in the synthesis of various derivatives, including bis-Schiff bases, and have explored their potential biological activities. nih.gov The regioselective alkylation of 2,4-dihydroxyacetophenone has also been a subject of investigation, demonstrating methods to selectively modify one of the hydroxyl groups. nih.gov

Potential Reaction Pathways of Interest

Although no specific studies on 4'-Chloro-2,2-dihydroxyacetophenone were found, general chemical principles suggest potential pathways for its formation and reaction. Geminal diols, such as the 2,2-dihydroxy group in the target molecule, are often in equilibrium with the corresponding ketone in the presence of water. Therefore, this compound can be considered the hydrate (B1144303) of 4'-chloro-2-oxoacetophenone.

Mechanistic studies of the hydrolysis of α-halo ketones could, in principle, shed light on the formation of α-hydroxy or α,α-dihydroxy ketones. However, specific mechanistic investigations for the 4'-chloro substituted variant were not found.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 2,2 Dihydroxyacetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 4'-Chloro-2,2-dihydroxyacetophenone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a comprehensive structural analysis.

It is important to note that direct experimental NMR data for this compound is not widely available in public spectral databases. Therefore, the following spectral predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of this compound is expected to reveal the number of different types of protons and their neighboring environments. The aromatic region would display signals corresponding to the protons on the chlorophenyl ring. Due to the chlorine substituent at the 4'-position, the aromatic protons at the 3'- and 5'-positions would be chemically equivalent, as would the protons at the 2'- and 6'-positions. This would result in a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets.

The hydroxyl protons of the 2,2-dihydroxy group would likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. The proton of the dihydroxy-substituted carbon would present as a singlet.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.90Doublet2HAromatic H (H-2', H-6')
~ 7.50Doublet2HAromatic H (H-3', H-5')
~ 6.50Singlet1HMethine CH(OH)₂
~ 5.80Broad Singlet2HHydroxyl (OH)

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the acetophenone (B1666503) moiety is expected to appear significantly downfield, typically in the range of 190-200 ppm. The carbon atom attached to the two hydroxyl groups would also have a characteristic chemical shift. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the electron-withdrawing chlorine atom and the carbonyl group.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 195.0Carbonyl (C=O)
~ 139.0Aromatic C (C-4')
~ 135.0Aromatic C (C-1')
~ 130.0Aromatic C (C-2', C-6')
~ 129.0Aromatic C (C-3', C-5')
~ 90.0Dihydroxy-substituted Carbon (C-2)

Two-Dimensional NMR Techniques

To further confirm the structural assignments, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable. A COSY spectrum would show correlations between coupled protons, confirming the connectivity of the aromatic protons. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, allowing for unambiguous assignment of both the ¹H and ¹³C signals. For instance, the correlation between the methine proton signal and the dihydroxy-substituted carbon signal in the HSQC spectrum would definitively confirm their direct bond.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A broad and strong absorption band is expected in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups, broadened by hydrogen bonding. The C=O stretching vibration of the ketone group would give rise to a sharp and intense absorption band around 1680 cm⁻¹. The presence of the aromatic ring would be indicated by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200Strong, BroadO-H Stretch (Hydroxyl)
~ 3100MediumAromatic C-H Stretch
~ 1680Strong, SharpC=O Stretch (Ketone)
1600 - 1450MediumAromatic C=C Stretch
~ 1100MediumC-O Stretch
800 - 600MediumC-Cl Stretch

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound (C₈H₇ClO₃), the molecular ion peak [M]⁺ would be expected at m/z 186, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at m/z 188 with an intensity of about one-third of the [M]⁺ peak).

Common fragmentation pathways for this molecule under electron ionization would likely involve the loss of small, stable molecules or radicals. A prominent fragmentation would be the alpha-cleavage of the bond between the carbonyl group and the dihydroxymethyl group, leading to the formation of a 4-chlorobenzoyl cation at m/z 139. Further fragmentation of this ion could lead to the loss of carbon monoxide, yielding a 4-chlorophenyl cation at m/z 111. The presence of these characteristic fragment ions would provide strong evidence for the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound would be dominated by absorptions due to the aromatic system and the carbonyl group.

The p-substituted acetophenone chromophore is expected to exhibit a strong absorption band (π → π* transition) in the UV region, likely around 250-280 nm. The n → π* transition of the carbonyl group, which is typically weaker, would be expected to appear at a longer wavelength, around 300-330 nm. The exact positions and intensities of these absorption maxima can be influenced by the solvent polarity.

Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

λ_max (nm)Molar Absorptivity (ε)Transition
~ 265Highπ → π
~ 310Lown → π

X-ray Diffraction for Crystal Structure Determination

A comprehensive search of established crystallographic databases and peer-reviewed scientific journals did not yield any specific single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available for reporting.

While X-ray diffraction is a definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid, such an analysis for this compound has not been documented in the accessible literature. Therefore, a data table of its crystallographic parameters cannot be provided at this time.

Research on related compounds, such as other substituted acetophenones, has been conducted, but in strict adherence to focusing solely on this compound, those findings are not presented here. The acquisition of crystallographic data for the title compound would require future experimental work involving its synthesis, purification, crystallization, and subsequent analysis by single-crystal X-ray diffraction.

Mechanistic Investigations and Chemical Transformations of 4 Chloro 2,2 Dihydroxyacetophenone

Reactivity Profiling of the Carbonyl and Alpha-Carbon Centers

The reactivity of 4'-Chloro-2,2-dihydroxyacetophenone is dominated by the interplay between the ketone at the C1 position and the hydrated aldehyde (gem-diol) at the C2 alpha-carbon.

The ketone's carbonyl group is an electrophilic center, susceptible to nucleophilic attack. However, its reactivity is influenced by the adjacent C2 carbon. The gem-diol at the alpha-carbon is in a dynamic equilibrium with the much more reactive aldehyde functional group upon dehydration. openstax.org This equilibrium is critical, as the aldehyde is generally more electrophilic and less sterically hindered than the ketone.

The stability of the gem-diol is enhanced by the strong electron-withdrawing effect of the adjacent carbonyl group and the 4-chlorophenyl ring. libretexts.orgchemistrysteps.com This effect increases the partial positive charge on the aldehyde carbon, favoring the hydrated state. chemistrysteps.com The formation of the gem-diol from the aldehyde is a reversible nucleophilic addition reaction that can be catalyzed by either acid or base. libretexts.orgopenstax.org

Table 1: Functional Group Reactivity Overview

Functional Group Position Key Reactivity Characteristics
Ketone C1 Electrophilic center; can be reduced to a secondary alcohol.

Transformations Involving the Dihydroxyl Groups

The geminal dihydroxyl groups at the C2 position are the molecule's most defining feature. Their chemistry is primarily that of a protected aldehyde.

Under acidic conditions, the gem-diol can be readily dehydrated to generate the corresponding α-ketoaldehyde, 4-chlorophenylglyoxal. This transient species is highly reactive. Conversely, in the presence of water, the aldehyde will revert to the more stable gem-diol form. openstax.org

A key transformation of the dihydroxyl group is the formation of acetals and ketals. Reaction with alcohols (e.g., ethanol) or diols (e.g., ethylene (B1197577) glycol) in the presence of an acid catalyst (like p-toluenesulfonic acid) would lead to the formation of the corresponding diethyl acetal (B89532) or dioxolane. pageplace.de This reaction proceeds by protonation of a hydroxyl group, elimination of water to form an oxonium ion, and subsequent attack by an alcohol molecule. This process serves as a common method for protecting aldehyde functionalities during other chemical transformations. masterorganicchemistry.com

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the 4-chlorophenyl ring towards electrophilic aromatic substitution (SEAr) is governed by the two substituents present: the chloro group and the acetyl group (-COCH(OH)₂). wikipedia.org

Chloro Group: The chlorine atom is an ortho-, para-directing group due to the ability of its lone pairs to donate electron density and stabilize the cationic intermediate (arenium ion) through resonance. However, due to its high electronegativity, it is also a deactivating group, slowing down the rate of substitution compared to benzene (B151609). wikipedia.orgmasterorganicchemistry.com

Acetyl Group (ketone): The C1 keto group is a powerful electron-withdrawing group. It strongly deactivates the aromatic ring towards electrophilic attack and is a meta-director. taylorfrancis.com

The combined influence of these two groups makes further electrophilic substitution on the aromatic ring challenging. The deactivating nature of both substituents reduces the ring's nucleophilicity. In the event a reaction does occur, the directing effects are antagonistic. The chloro group directs incoming electrophiles to positions 2 and 4 (ortho and para to itself), while the acetyl group directs to position 3 (meta to itself). The outcome of such a substitution would depend heavily on the specific reaction conditions and the nature of the electrophile, but would likely result in a mixture of products with low yield.

Nucleophilic aromatic substitution, replacing the chlorine atom, is also a possibility but would require very harsh conditions (high temperature and pressure) or the presence of additional, strongly electron-withdrawing groups on the ring. youtube.com

Exploration of Specific Reaction Types

Substitution Reactions

Substitution reactions can occur at two main sites: the aromatic ring and the alpha-carbon.

Aromatic Substitution: As discussed, electrophilic aromatic substitution is disfavored but would likely occur at the position ortho to the chlorine and meta to the acyl group if forced. taylorfrancis.comnih.gov

Alpha-Carbon Substitution: The gem-diol itself does not readily undergo substitution. However, its dehydrated aldehyde form could potentially undergo alpha-halogenation under specific enolate-forming conditions, though this is less common for aldehydes compared to ketones.

Condensation Reactions

The dehydrated aldehyde form of this compound is a prime candidate for condensation reactions. For instance, in the presence of a base, it could react with a ketone possessing alpha-hydrogens in an Aldol-type condensation. More specifically, it could participate in a Claisen-Schmidt condensation with an appropriate ketone to form an α,β-unsaturated carbonyl compound. The reaction would involve the formation of an enolate from the ketone, which would then act as a nucleophile, attacking the electrophilic aldehyde carbon of the dehydrated 4-chlorophenylglyoxal.

Oxidation and Reduction Pathways

The different functional groups allow for selective oxidation and reduction reactions.

Oxidation: The aldehyde functionality, present in equilibrium, can be selectively oxidized to a carboxylic acid without affecting the ketone or the aromatic ring. Mild oxidizing agents such as Tollens' reagent (silver nitrate (B79036) in ammonia) or Fehling's solution could achieve this transformation, yielding 4-chlorobenzoylformic acid. Stronger oxidizing agents like potassium permanganate (B83412) under harsh conditions could lead to cleavage of the C-C bond between the carbonyls. researchgate.net

Reduction: Selective reduction is also feasible.

Hydride Reduction: Complex metal hydrides are common reducing agents for carbonyls. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that would likely reduce the more reactive aldehyde (in its dehydrated form) preferentially over the ketone. A stronger reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the aldehyde functionality, yielding 1-(4-chlorophenyl)ethane-1,2-diol. msu.edu

Catalytic Hydrogenation: This method could also be employed to reduce the carbonyl groups. Depending on the catalyst (e.g., Pd, Pt, Ni) and conditions (pressure, temperature), it is possible to reduce the carbonyls and potentially even cause hydrogenolysis of the C-Cl bond.

Table 2: Summary of Predicted Reactions

Reaction Type Reagents/Conditions Predicted Product(s)
Acetal Formation Ethylene glycol, H⁺ catalyst 2-(4-chlorobenzoyl)-1,3-dioxolane
Aldol Condensation Acetone, base 1-(4-chlorophenyl)-4-hydroxy-4-methyl-1-oxopentan-2-one
Oxidation (Aldehyde) Tollens' Reagent 4-chlorobenzoylformic acid
Reduction (Aldehyde & Ketone) LiAlH₄, then H₃O⁺ 1-(4-chlorophenyl)ethane-1,2-diol

: A Review of Available Literature

Despite a comprehensive search of scientific databases and literature, no specific research articles, patents, or detailed scholarly discussions focusing on the mechanistic investigations and chemical transformations of this compound were identified. This suggests that the compound is not widely studied or reported in publicly accessible scientific literature.

The investigation did yield information on several structurally related compounds, which are detailed below. It is crucial to note that the properties and reaction pathways of these related molecules cannot be directly extrapolated to this compound due to the specific influence of the chloro and dihydroxy functional groups on the acetophenone (B1666503) scaffold.

Related Acetophenone Derivatives

While information on the target compound is unavailable, research on analogous structures provides a context for the potential reactivity of substituted acetophenones.

Computational Chemistry and Theoretical Modeling of 4 Chloro 2,2 Dihydroxyacetophenone

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Theoretical methods like Density Functional Theory (DFT) are commonly employed to study the electronic properties of aromatic ketones. asianpubs.org For 4'-Chloro-2,2-dihydroxyacetophenone, the electronic distribution is significantly influenced by the substituents on the phenyl ring and the acetophenone (B1666503) moiety.

The chlorine atom at the 4'-position acts as an electron-withdrawing group through induction, while the hydroxyl groups at the 2- and 2-positions of the acetophenone side chain are electron-donating. DFT calculations on substituted acetophenones have shown that such substituent effects can modulate the aromaticity and energetic properties of the molecule. asianpubs.org

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

PropertyPredicted Influence of SubstituentsReference
AromaticityThe chloro group is predicted to slightly increase aromaticity due to its electron-withdrawing nature. asianpubs.org
HOMO EnergyLikely to be raised by the electron-donating dihydroxy groups. nankai.edu.cn
LUMO EnergyLikely to be lowered by the electron-withdrawing chloro group and the carbonyl group. nankai.edu.cn
HOMO-LUMO GapExpected to be smaller than that of unsubstituted acetophenone, suggesting higher reactivity. nankai.edu.cn

Conformational Analysis and Stability Studies

The three-dimensional structure and conformational flexibility of this compound are crucial for its interaction with biological targets. Conformational analysis involves identifying the stable conformers and the energy barriers for rotation around single bonds.

For acetophenone and its derivatives, a key conformational feature is the rotation of the acetyl group relative to the phenyl ring. researchgate.netrsc.org The planarity of the molecule is often favored to maximize conjugation between the carbonyl group and the aromatic ring. However, steric hindrance from substituents can lead to non-planar conformations. In this compound, the two hydroxyl groups on the alpha-carbon of the acetyl group would introduce significant steric bulk.

Table 2: Predicted Conformational Features of this compound

FeaturePredictionReference
Acetyl Group OrientationLikely to be non-planar with respect to the phenyl ring due to steric hindrance from the dihydroxy groups. researchgate.net
Intramolecular Hydrogen BondingPossible between the hydroxyl groups and the carbonyl oxygen, leading to a more rigid structure. rsc.org
Rotational BarriersThe presence of bulky dihydroxy groups is expected to increase the rotational barrier around the C(aryl)-C(carbonyl) bond. msu.edu

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

While no specific molecular docking studies for this compound are found in the reviewed literature, studies on structurally related 2,4-dihydroxyacetophenone derivatives have shown their potential as enzyme inhibitors, for example, against phosphodiesterases (PDEs). nih.gov These studies reveal that the dihydroxyacetophenone scaffold can form key interactions with the active site of enzymes.

For this compound, a docking study would likely show that the hydroxyl groups can act as hydrogen bond donors and acceptors, while the carbonyl group can also participate in hydrogen bonding. The chlorophenyl ring could engage in hydrophobic and halogen bonding interactions. The binding affinity, often expressed as a docking score or predicted binding energy, would depend on the complementarity of the molecule to the specific protein's active site.

Molecular docking can provide insights into how a molecule might inhibit an enzyme. For instance, it can reveal whether the molecule binds to the active site, blocking the substrate from entering, or to an allosteric site, changing the enzyme's conformation and reducing its activity.

In the context of enzyme inhibition by similar phenolic compounds, the interactions often involve hydrogen bonds with key amino acid residues in the active site. For example, in a study of phthalazine (B143731) derivatives as VEGFR-2 inhibitors, molecular docking was used to rationalize the observed anticancer activity by predicting the binding patterns within the enzyme's active site. nih.gov A similar approach for this compound would involve docking it into the active sites of various potential target enzymes to identify those with the most favorable interactions.

Table 3: Potential Intermolecular Interactions of this compound in a Protein Binding Site

Functional GroupPotential Interaction Type
Dihydroxy GroupsHydrogen Bond Donor/Acceptor
Carbonyl GroupHydrogen Bond Acceptor
Phenyl RingHydrophobic Interactions, π-π Stacking
Chlorine AtomHalogen Bonding, Hydrophobic Interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. iupac.org QSAR models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead compounds.

A QSAR study on a series of compounds including this compound would involve calculating various molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). The biological activity of the compounds would be determined experimentally, and then a statistical method, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the activity. nih.gov

Studies on halogenated phenols have successfully used QSAR to model their toxicity, using descriptors like the octanol-water partition coefficient (log Kow) and the Hammett sigma constant (σ). nih.gov These models demonstrate that both hydrophobicity and electronic effects are important for the biological activity of this class of compounds. A QSAR model for a series of dihydroxyacetophenone derivatives could similarly help in identifying the key structural features that contribute to their biological activity.

Table 4: Common Descriptors Used in QSAR Studies and Their Relevance

Descriptor TypeExamplesRelevance to Biological ActivityReference
ElectronicHammett constants, Partial charges, HOMO/LUMO energiesInfluence reaction mechanisms and intermolecular interactions. nih.gov
StericMolecular weight, Molar refractivity, van der Waals volumeAffect how a molecule fits into a binding site. nih.gov
HydrophobicLogP, LogDDetermine how a molecule partitions between aqueous and lipid environments. nih.gov
TopologicalConnectivity indices, Shape indicesDescribe the size, shape, and branching of a molecule. nih.gov

Advanced Applications and Biological Research of 4 Chloro 2,2 Dihydroxyacetophenone and Its Derivatives

Applications as a Chemical Intermediate in Advanced Organic Synthesis

The structural features of 4'-Chloro-2,2-dihydroxyacetophenone, particularly the presence of the 4-chlorophenyl group and the reactive glyoxal (B1671930) moiety, make it a significant precursor in advanced organic synthesis.

The 4-chlorophenyl structure is a common feature in many pharmacologically active agents. The use of (4-chlorophenyl)glyoxal monohydrate, the unhydrated form of this compound, has been documented in the synthesis of complex heterocyclic structures intended for pharmaceutical use.

A notable example is its use in the creation of novel 1,2,4-triazine (B1199460) derivatives. In one synthesis, p-chlorophenyl glyoxal monohydrate was reacted with a specific amidrazone to produce 3-(2,3,4,6-Tetra-O-benzoyl-β-d-glucopyranosyl)-5-(p-chlorophenyl)-1,2,4-triazine. nih.gov This reaction demonstrates the utility of the glyoxal derivative in constructing highly functionalized molecules that merge a carbohydrate moiety with a substituted triazine core, a scaffold of interest in medicinal chemistry. nih.gov

The significance of the 4-chlorophenyl group as a component in bioactive molecules is further highlighted by its incorporation into various other pharmaceutical compounds. For instance, derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have been synthesized and evaluated for potential analgesic and hypotensive activities. elsevierpure.com Similarly, researchers have developed N-Substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide, which have shown antimicrobial properties. researchgate.net Another class of compounds, 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives, have been investigated for their potent urease and acetylcholinesterase inhibitory activities. scielo.br

Precursor/Core StructureResulting Derivative ClassReported Biological Context/ActivityReference
(4-chlorophenyl)glyoxal monohydrate1,2,4-TriazinesBuilding block for complex glycopyranosyl-triazines nih.gov
4-(4'-chlorophenyl)-4-hydroxypiperidinePiperidinesAnalgesic and hypotensive activity elsevierpure.com
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide1,3,4-OxadiazolesAntimicrobial activity researchgate.net
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole1,3,4-Oxadiazole-PiperidinesUrease and acetylcholinesterase inhibition scielo.br

The utility of the 4-chlorophenyl moiety extends beyond pharmaceuticals into the realm of agrochemicals. Derivatives containing this structure have been developed and tested for activities relevant to agriculture, such as controlling harmful microorganisms.

One specific study investigated the bioactivity of 2-(4-chlorophenyl)-4-(4-methoxyphenyl) quinazoline (B50416) (CMQ) against the cyanobacterium Microcystis aeruginosa. This research is significant as M. aeruginosa is known for forming harmful algal blooms in freshwater ecosystems. The study found that the CMQ derivative inhibited the growth of the cyanobacterium, with a 96-hour EC50 (the concentration that causes a 50% reduction in a measured effect) of 1.93 ± 0.19 mg L⁻¹. The findings suggested that the compound induced oxidative stress and interfered with photosystem II, demonstrating its potential as an algicidal agent. nih.gov This highlights the role of 4-chlorophenyl-containing scaffolds in the development of new agrochemical entities to manage environmental challenges. nih.gov

DerivativeTarget OrganismObserved EffectPotential ApplicationReference
2-(4-chlorophenyl)-4-(4-methoxyphenyl) quinazolineMicrocystis aeruginosa (Cyanobacterium)Growth inhibition (EC50 = 1.93 mg L⁻¹), induction of oxidative stress, and inhibition of photosystem II.Agrochemical (Algicide) nih.gov

Investigations into Biological Activities (In Vitro Context)

The in vitro evaluation of derivatives of this compound and related structures is crucial for identifying potential therapeutic applications through enzyme modulation and inhibition.

Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. The structural components of this compound derivatives, particularly the reactive glyoxal group and the substituted phenyl ring, suggest potential interactions with various enzyme active sites.

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.org Because of their critical role in signal transduction, they are significant drug targets for a wide range of diseases, including inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD), as well as neurological and cardiovascular disorders. wikipedia.orgnih.gov PDE4 is the predominant isoform in immune cells, and its inhibition leads to an increase in cAMP levels, which has anti-inflammatory effects. wikipedia.orgnih.gov

Numerous heterocyclic compounds have been developed as PDE4 inhibitors. nih.govebi.ac.uk However, a review of available scientific literature indicates that specific studies focusing on the phosphodiesterase inhibition profiles of derivatives synthesized directly from this compound are not prominently featured.

Fatty Acid Synthase (FASN) is the key enzyme responsible for the de novo synthesis of fatty acids. nih.gov While FASN activity is low in most normal adult tissues, it is often significantly upregulated in cancer cells to support rapid proliferation and membrane synthesis. nih.govnih.gov This makes FASN an attractive target for the development of novel anticancer therapies. Inhibition of FASN can lead to a buildup of its substrate, malonyl-CoA, and a depletion of its product, palmitate, ultimately triggering apoptosis in tumor cells. nih.gov

A variety of chemical compounds have been investigated as FASN inhibitors. nih.govnih.gov While molecules containing a 4-chlorophenyl group have been explored as inhibitors for other enzymes, such as fatty acid amide hydrolase google.com, direct research linking derivatives of this compound to the inhibition of fatty acid synthesis enzymes is not extensively documented in the searched scientific reports.

Enzyme Modulation and Inhibition Profiles

Glycosidase and Cholinesterase Inhibition

Derivatives of the core acetophenone (B1666503) structure, particularly chalcones, have demonstrated significant inhibitory activity against cholinesterases, enzymes critical in the progression of neurodegenerative diseases like Alzheimer's. Chalcones, which are α,β-unsaturated ketones, are considered privileged scaffolds in drug discovery due to their versatile structure. mdpi.com

Studies have shown that chalcone (B49325) derivatives can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, certain chalcone-O-alkylamine derivatives have shown potent inhibition of electric eel AChE (EeAChE) and equine BChE (EqBChE), with IC50 values as low as 0.07 µM and 0.020 µM, respectively. mdpi.com The substitution pattern on the aromatic rings of the chalcone structure plays a crucial role; electron-donating groups tend to enhance AChE inhibitory activity, while electron-withdrawing groups often decrease it. mdpi.com Hybrid molecules incorporating chalcone and other pharmacophores, such as benzyl (B1604629) piperidine (B6355638) and carbamate, have also yielded potent cholinesterase inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov

In one study, synthesized chalcone derivatives showed promising results, with compound 2b having an IC50 of 9.3 μM for AChE and compound 4b an IC50 of 68.7 μM for BChE. nih.gov Another series of chalcone derivatives bearing a benzyloxy group showed that compounds with electron-withdrawing groups like -Br, -NO2, and -Cl exhibited excellent AChE inhibition, with one nitro-substituted compound showing 89.44% inhibition, comparable to the standard drug Galantamine. core.ac.uk

Beyond cholinesterases, derivatives have been explored as α-glucosidase inhibitors, which are relevant for managing diabetes. Hydrazone derivatives of 4-hydroxyquinolinone have shown good α-glucosidase inhibition, with IC50 values ranging from 93.5 ± 0.6 to 575.6 ± 0.4 µM, significantly more potent than the standard, acarbose (B1664774) (IC50 = 752.0 ± 2.0 µM). nih.gov

Table 1: Cholinesterase and Glycosidase Inhibition by Acetophenone Derivatives

Derivative Class Target Enzyme Compound IC50 Value (µM) Reference
Chalcone-O-Alkylamine EeAChE Compound 28 0.07 mdpi.com
Chalcone-O-Alkylamine EqBChE Compound 29 0.020 mdpi.com
Chalcone AChE Compound 2b 9.3 nih.gov
Chalcone BChE Compound 4b 68.7 nih.gov
4-Hydroxyquinolinone-hydrazone α-glucosidase Various 93.5 - 575.6 nih.gov
1,2-Benzothiazine Derivative α-glucosidase Compound 12a 18.25 mdpi.com
1,2-Benzothiazine Derivative α-glucosidase Compound 12d 20.76 mdpi.com
Protein Tyrosine Phosphatase (PTP) Inhibition

Protein tyrosine phosphatases (PTPs), such as PTP1B, are key regulators in signaling pathways, including those for insulin (B600854) and leptin. Consequently, inhibitors of PTP1B are actively sought for the treatment of type II diabetes and obesity. nih.govnih.gov Although direct studies on this compound are limited, the structural characteristics of its derivatives, particularly those with phenolic hydroxyl groups, suggest potential for PTP1B inhibition.

Research has shown that natural phenolic compounds like chlorogenic acid and cichoric acid can act as competitive inhibitors, binding to the active site of PTP1B. nih.gov The development of selective PTP1B inhibitors has been challenging due to the high conservation of the active site among PTPs. nih.gov However, novel strategies are emerging, including the design of allosteric inhibitors that bind to sites other than the catalytic one, and the development of small molecules like Trodusquemine, which binds to the C-terminal domain of PTP1B with high selectivity (IC50: 1 µM for PTP1B vs. 224 µM for TCPTP). nih.gov The potential for acetophenone-based compounds to serve as scaffolds for new PTP1B inhibitors remains an area of active investigation.

Cyclooxygenase (COX) Enzyme Interactions

Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is a primary mechanism for many anti-inflammatory drugs. Research has demonstrated that chalcone derivatives of acetophenones are effective inhibitors of both COX-1 and COX-2. nih.gov These derivatives often exhibit a preference for inhibiting COX-2, which is advantageous as it can reduce inflammation with a lower risk of the gastric side effects associated with COX-1 inhibition. nih.govrjraap.com

In one study, chalcone derivatives displayed strong COX-2 inhibitory activity, with some compounds showing 80.74%–92.55% inhibition and IC50 values ranging from 4.78–15.40 μM. nih.gov Another investigation into dual COX-2/5-LOX inhibitors identified a chalcone derivative, compound C64, as a particularly potent and selective COX-2 inhibitor with an IC50 value of 0.136 µM and a selectivity index of 68.43. nih.govbenthamdirect.com In vivo studies using a carrageenan-induced rat paw edema model confirmed the anti-inflammatory effects of these chalcones, with compound C64 showing a 78.28% reduction in edema. nih.govbenthamdirect.com

Table 2: Cyclooxygenase (COX) Inhibition by Chalcone Derivatives

Compound Target Enzyme IC50 Value (µM) Selectivity Index (SI) for COX-2 Reference
4a COX-2 4.78 - 15.40 (range) - nih.gov
3c COX-1 14.65 - nih.gov
C64 COX-2 0.136 68.43 nih.govbenthamdirect.com
C45 COX-2 0.092 - nih.gov
4c COX-2 3.279 6.06 tandfonline.com
6a COX-2 1.103 19.0 tandfonline.com

Antimicrobial Efficacy Studies

The search for new antimicrobial agents is a global health priority. Derivatives of this compound have been synthesized and evaluated for their effectiveness against a range of pathogenic microbes.

Antibacterial Spectrum and Potency

A variety of acetophenone derivatives have shown promising antibacterial activity. Studies on 20 different acetophenone derivatives revealed that compounds with 4-methyl, 2-hydroxy, 3-bromo, 4-ethoxy, 3-nitro, and 4-nitro substitutions were among the most active against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Salmonella typhi, Enterobacter aerogenes, Proteus vulgaris) bacteria. nih.gov

Chalcone derivatives synthesized from 4-hydroxyacetophenone and 4-chloroacetophenone have also been evaluated. ijpsr.comresearchgate.net In one study, a chalcone derivative at a concentration of 200 mg/ml produced significant inhibition zones of 18.38 mm against E. coli and 16.70 mm against S. aureus. researchgate.net Furthermore, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have demonstrated promising activity against several anaerobic Gram-positive bacteria strains. nih.gov

Antifungal and Antiviral Activity

The antifungal potential of these compounds has been well-documented. Chalcone derivatives have been tested against fungi such as P. notatum. ijpsr.com Studies on 4-substituted crotonic acid esters showed that the fungitoxicity against Candida albicans, Aspergillus niger, Mucor mucedo, and Trichophyton mentagrophytes was influenced by the substituent at the 4-position, with an order of I > Br > Cl. nih.gov A semi-synthetic molecule, 4-chlorobenzyl p-coumarate, exhibited strong fungicidal effects against 16 strains of Candida spp., with Minimum Inhibitory Concentration (MIC) values as low as 3.9 μg/mL. nih.gov

In the realm of antiviral research, chalcones have been identified as potent agents, particularly against rhinoviruses. nih.gov The chalcone Ro 09-0410 was one of the first to be identified with exclusive activity against rhinovirus. nih.gov Research into omega-aminoacetophenones revealed that derivatives with an amino and a hydroxyl group on the aromatic nucleus possessed the most powerful antiviral activity against the influenza virus in embryonated eggs. nih.gov

Antioxidant and Reactive Oxygen Species Scavenging Investigations

Reactive oxygen species (ROS) are implicated in numerous diseases, making the development of effective antioxidants a key research area. Chalcone derivatives of acetophenones are known to possess significant antioxidant and ROS scavenging properties. who.intbenthamdirect.com

The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. rasayanjournal.co.innih.govmdpi.com The structure-activity relationship is critical, with the α,β-unsaturated ketone moiety of the chalcone scaffold being a major pharmacophoric element. who.int The presence and position of substituents, such as hydroxyl groups, on the aromatic rings significantly influence the antioxidant activity. benthamdirect.com

For instance, chalcone analogues with 3,4-dihydroxy groups on either aromatic ring exhibit significant free radical scavenging activity, a property not observed in their dimethoxy-substituted counterparts. nih.gov These dihydroxychalcones can act as antioxidants through both direct ROS scavenging and indirect activation of the NRF2 pathway. nih.gov A study on monosubstituted chalcones found that a 2'-hydroxy derivative was consistently the most active across four different antioxidant assays, including hydrogen peroxide and nitric oxide radical scavenging. who.intresearchgate.net This highlights the potential of hydroxylated acetophenone derivatives as leads for developing potent antioxidant agents. The antioxidant activity is often quantified by the EC50 value, which is the concentration required to achieve a 50% antioxidant effect. nih.gov

Anti-inflammatory Response Mechanisms

The anti-inflammatory potential of acetophenone derivatives is a promising area of investigation. Studies on related compounds suggest that this compound could exert its anti-inflammatory effects through various mechanisms, primarily centered around the inhibition of key inflammatory mediators and enzymes.

Derivatives of 2,4-dihydroxyacetophenone have been identified as inhibitors of phosphodiesterases (PDEs), specifically PDE-1 and PDE-3. These enzymes are crucial in modulating intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to an increase in cyclic nucleotide levels, which can, in turn, suppress the activation of immune and inflammatory cells.

Furthermore, research on other halogenated and hydroxylated acetophenone analogs points towards the inhibition of cyclooxygenase (COX) enzymes as another potential anti-inflammatory mechanism. For instance, certain chalcone derivatives of hydroxyacetophenones have demonstrated the ability to inhibit COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. The anti-inflammatory activity of some benzylideneacetophenone derivatives has been linked to their ability to scavenge free radicals, thereby reducing oxidative stress that contributes to inflammation. nih.gov

A study on 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) in lipopolysaccharide-activated primary microglial cells showed significant inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This was associated with the downregulation of inducible nitric oxide synthase (iNOS) and COX-2 expression. nih.gov The mechanism was further elucidated to involve the suppression of mitogen-activated protein kinases (MAPKs) phosphorylation and nuclear factor-kappa B (NF-κB) p65 nuclear translocation. nih.gov Given the structural similarities, it is plausible that this compound derivatives could share similar anti-inflammatory pathways.

Antiproliferative Activity against Cancer Cell Lines

The antiproliferative properties of chloro-substituted aromatic compounds and acetophenone derivatives against various cancer cell lines have been documented, suggesting a potential role for this compound in oncology research.

Studies on dihydroxyacetophenone derivatives have demonstrated their antitumor activities. For example, brominated dihydroxyacetophenone derivatives have shown significant biological activity in this regard. nih.govresearchgate.net Moreover, all tested dihydroxyacetophenone derivatives exhibited potent antibacterial activity against the drug-resistant Gram-negative bacterium Pseudomonas aeruginosa. nih.govresearchgate.net

The presence of a chloro group in a molecule can significantly influence its cytotoxic properties. For instance, research on 4-chloro-5,6-dihydro-2H-pyrans has shown enhanced cytotoxicity against human solid tumor cell lines, including ovarian (A2780), non-small cell lung (SW1573), and colon (WiDr) cancers, when compared to their parent compounds. nih.gov Similarly, novel 4-imidazolidinone derivatives have been evaluated for their anticancer activity, with one compound demonstrating significant efficacy against colorectal cancer cell lines HCT116 and SW620 by inducing reactive oxygen species (ROS)-dependent apoptosis. nih.govmdpi.com

A review of natural and synthetic antimetastatic compounds highlights the role of various functional groups, including chloro substituents, in conferring antimigration and antiproliferation activities. nih.gov The position of these functional groups is also crucial for their anticancer effects. nih.gov

Below is a table summarizing the antiproliferative activity of some relevant acetophenone and chloro-substituted derivatives.

Compound/Derivative ClassCancer Cell Line(s)Observed EffectReference(s)
Dihydroxyacetophenone DerivativesHeLaAntitumor activity nih.govresearchgate.net
4-Chloro-5,6-dihydro-2H-pyransA2780 (ovarian), SW1573 (non-small cell lung), WiDr (colon)Enhanced cytotoxicity nih.gov
4-Imidazolidinone DerivativesHCT116 and SW620 (colorectal)ROS-dependent apoptosis nih.govmdpi.com
Benzopyran-4-one-isoxazole hybridsMDA-MB-231 (breast) and other cancer cell linesSignificant antiproliferative activities chapman.edu

Receptor Binding and Signaling Pathway Modulation

One study on acetophenone binding within a receptor site indicated that the primary interaction occurs through a hydrogen bond between the carbonyl oxygen of acetophenone and the amino group of a lysine (B10760008) residue (K296). researchgate.net This highlights the importance of the acetophenone carbonyl group in receptor recognition.

Investigations into the anti-inflammatory mechanisms of related compounds have implicated the modulation of key signaling pathways. As mentioned earlier, the NF-κB and MAPK signaling pathways are significantly suppressed by some chloro-hydroxy-substituted aromatic compounds, leading to a reduction in the production of pro-inflammatory cytokines. nih.gov

Furthermore, studies on chalcone derivatives of 2'-hydroxy-4'-methoxychalcone (B191446) have shown that they can downregulate several signaling pathways involved in melanogenesis and inflammation, including the protein kinase A (PKA)/cAMP response element-binding protein (CREB) and β-catenin pathways, while also affecting the phosphorylation of p38, JNK, and ERK. nih.gov

The following table outlines potential receptor interactions and modulated signaling pathways based on studies of related compounds.

Compound/Derivative ClassPotential Receptor/TargetModulated Signaling Pathway(s)Reference(s)
AcetophenoneAmino acid residues in receptor binding sites (e.g., Lysine)- researchgate.net
4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid-NF-κB, MAPKs nih.gov
2'-Hydroxy-4'-methoxychalcone derivatives-PKA/CREB, β-catenin, p38, JNK, ERK nih.gov

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their efficacy and reduce potential toxicity. While specific SAR studies on this compound are not available, general principles can be derived from research on substituted acetophenones and related compounds.

For anti-inflammatory activity, studies on benzylideneacetophenones have revealed that the presence of electron-donating groups at the para-position of both aromatic rings can enhance anti-inflammatory, antioxidant, and antiulcer activities. nih.gov In the context of chalcones derived from 2,4,6-trimethoxyacetophenone, electron-withdrawing groups on the B-ring, particularly at the ortho position, appear to increase the inhibition of nitric oxide production. nih.gov A review on the SAR of NSAIDs also emphasizes the importance of an acidic moiety and a planar aromatic functionality for anti-inflammatory action. youtube.com

Regarding antiproliferative activity, a review on antimetastatic compounds indicates that the presence and position of functional groups like chloro, hydroxy, and methoxy (B1213986) are critical for cytotoxicity. nih.gov For instance, in a series of isocoumarin (B1212949) derivatives, fluoro groups on the meta and para positions of a phenyl ring at C-3 enhanced the antimetastatic effect. nih.gov In a study of 3-substituted phenyl-1-(pyrano[2,3-f]chromen-6-yl)-propenones, various substitutions on the benzene (B151609) ring significantly affected their cytotoxic potency against human leukemia HL-60 cells. researchgate.net

The dihydroxy substitution pattern on the acetophenone ring also plays a role. A study on dihydroxyacetophenone derivatives found that brominated analogues exhibited significant antimicrobial and antitumoral activities. nih.govresearchgate.net

These findings underscore the importance of the nature and position of substituents on the acetophenone core in determining the biological activity profile of the resulting derivatives. The presence of the 4'-chloro and 2,2-dihydroxy groups in the target compound suggests a unique electronic and steric profile that warrants dedicated investigation to fully elucidate its therapeutic potential.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4'-Chloro-2,2-dihydroxyacetophenone, and how is structural fidelity ensured?

Answer:
Synthesis typically involves Friedel-Crafts acylation or hydroxylation of pre-chlorinated acetophenone precursors. For example, analogous routes for dihydroxyacetophenones (e.g., 2,6-dihydroxyacetophenone) use concentrated sulfuric acid as a catalyst under ice-cooled conditions to control exothermic reactions . Structural confirmation relies on:

  • 1H/13C NMR : To assign aromatic protons, hydroxyl groups, and ketone carbons. For chloro-substituted derivatives, coupling patterns (e.g., para-chloro vs. ortho-hydroxy) resolve positional isomers .
  • IR Spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches. Discrepancies due to tautomerism require solvent variation (e.g., DMSO-d₆ vs. CDCl₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₈H₇ClO₃).

Advanced: How can isomer formation during synthesis be minimized or characterized for chloro-dihydroxyacetophenones?

Answer:
Isomerization often arises from competing substitution patterns during electrophilic aromatic substitution. Strategies include:

  • Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to control chloro/hydroxy positioning, followed by deprotection .
  • Chromatographic Separation : HPLC with polar stationary phases (C18) resolves isomers. Retention times correlate with polarity differences (e.g., ortho vs. para hydroxyl groups) .
  • Deuterated Analogues : Isotopic labeling (e.g., 4′-Chloroacetophenone-d7) aids in NMR peak assignment for ambiguous structures .

Basic: What spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?

Answer:

  • UV-Vis Spectroscopy : Tracks λmax shifts in acidic vs. alkaline buffers to identify protonation/deprotonation of hydroxyl groups .
  • NMR Kinetic Studies : Monitor time-resolved spectra in D₂O to assess hydrolysis or tautomeric equilibria (e.g., keto-enol shifts) .
  • Stability-Indicating HPLC : Quantifies degradation products under accelerated conditions (e.g., 40°C/75% RH) using C18 columns and PDA detection .

Advanced: How do steric and electronic effects of substituents influence the reactivity of chloro-dihydroxyacetophenones in nucleophilic substitutions?

Answer:

  • Electronic Effects : Electron-withdrawing chloro groups activate the ketone toward nucleophilic attack (e.g., Grignard reactions), while hydroxyl groups deactivate the ring via resonance. Hammett constants (σ) predict regioselectivity .
  • Steric Effects : Ortho-hydroxy groups hinder nucleophilic access to the carbonyl. Computational modeling (DFT) identifies transition-state geometries and steric maps .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing charged intermediates .

Basic: What are the recommended storage conditions to preserve the integrity of this compound?

Answer:

  • Temperature : Store at 2–8°C in amber vials to prevent thermal degradation and photolysis .
  • Desiccants : Use anhydrous calcium sulfate to mitigate hygroscopicity-induced hydrolysis .
  • Inert Atmosphere : Argon or nitrogen purging minimizes oxidation of phenolic groups .

Advanced: How can researchers address conflicting data in crystallographic vs. spectroscopic structural assignments?

Answer:

  • X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals. Co-crystallization with heavy atoms (e.g., iodine) improves diffraction .
  • Cross-Validation : Compare experimental IR/NMR with simulated spectra (e.g., Gaussian DFT calculations) .
  • Dynamic NMR : Low-temperature studies (e.g., –80°C) slow tautomerism, simplifying splitting patterns .

Basic: What analytical workflows are effective in quantifying trace impurities in chloro-dihydroxyacetophenone samples?

Answer:

  • GC-MS with Derivatization : Silylation (BSTFA) of hydroxyl groups enhances volatility for detecting low-level by-products (e.g., chlorinated phenols) .
  • LC-MS/MS : MRM mode targets specific m/z transitions for known impurities (e.g., dichloro derivatives) .
  • ICP-OES : Quantifies residual metal catalysts (e.g., Al, Fe) from synthesis .

Advanced: What strategies optimize the regioselective introduction of chloro and hydroxy groups in acetophenone derivatives?

Answer:

  • Protecting Groups : Temporarily block hydroxyls with acetyl groups during chlorination (e.g., AlCl₃-mediated Friedel-Crafts), followed by deprotection .
  • Microwave-Assisted Synthesis : Enhances regioselectivity via rapid, controlled heating (e.g., 150°C, 20 min) .
  • Enzyme Catalysis : Lipases or peroxidases achieve chemo-selective hydroxylation under mild conditions .

Basic: How is the pKa of hydroxyl groups in this compound determined experimentally?

Answer:

  • Potentiometric Titration : Titrate with NaOH/HCl in aqueous methanol, monitoring pH shifts. Data fitting (e.g., HYPERQUAD) calculates pKa values .
  • UV-pKa Method : Measure absorbance changes at λmax near 270 nm across pH gradients .
  • NMR Titration : Track chemical shift changes of hydroxyl protons in D₂O with varying pH .

Advanced: What mechanistic insights explain the oxidative degradation pathways of chloro-dihydroxyacetophenones?

Answer:

  • Radical Pathways : ESR spectroscopy detects hydroxyl radicals (•OH) in Fenton-like reactions, leading to ring hydroxylation or cleavage .
  • Autoxidation Studies : O₂ exposure under UV light generates quinone intermediates, characterized by LC-MS .
  • Stabilization Additives : Antioxidants (BHT, ascorbic acid) suppress degradation in formulation studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.